molecular formula C21H16BrClN2O3S B298160 (5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

Cat. No. B298160
M. Wt: 491.8 g/mol
InChI Key: JEFDNZJQDSJMPK-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound has shown promising results in laboratory experiments, and its mechanism of action and biochemical and physiological effects are currently being studied.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and division, as well as induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one in lab experiments is its potent anti-cancer activity, particularly against breast cancer cells. Additionally, it has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research involving (5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to explore its potential as an antibiotic, which could help address the growing problem of antibiotic resistance. Additionally, further studies could be conducted to optimize its use in various research applications.

Synthesis Methods

The synthesis of (5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one involves the reaction of 5-bromo-3-methoxy-2-prop-2-ynoxybenzaldehyde with 3-chloro-4-methylaniline in the presence of a thiazole derivative. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.

Scientific Research Applications

(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one has been used in various research applications, including cancer research and drug discovery. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

Product Name

(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C21H16BrClN2O3S

Molecular Weight

491.8 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C21H16BrClN2O3S/c1-4-7-28-19-13(8-14(22)10-17(19)27-3)9-18-20(26)25-21(29-18)24-15-6-5-12(2)16(23)11-15/h1,5-6,8-11H,7H2,2-3H3,(H,24,25,26)/b18-9-

InChI Key

JEFDNZJQDSJMPK-NVMNQCDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)OCC#C)/S2)Cl

SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC(=CC(=C3OCC#C)OC)Br)S2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=C(C(=CC(=C3)Br)OC)OCC#C)S2)Cl

Origin of Product

United States

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